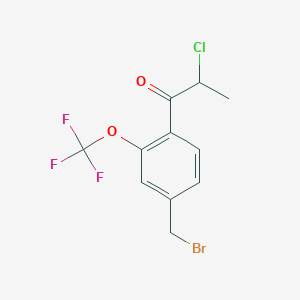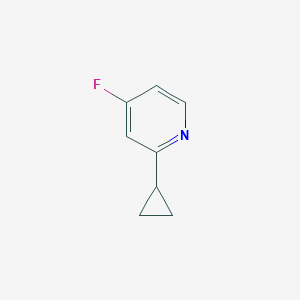
2-Cyclopropyl-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-fluoropyridine is a chemical compound with the molecular formula C8H8FN. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . Another method involves the use of aluminum fluoride and copper fluoride at high temperatures (450-500°C) to fluorinate pyridine, producing a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-fluoropyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
2-Fluoropyridine: Similar in structure but lacks the cyclopropyl group.
4-Fluoropyridine: Similar in structure but lacks the cyclopropyl group and has the fluorine atom in a different position.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-4-fluoropyridine is unique due to the presence of both a cyclopropyl group and a fluorine atom on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H8FN |
|---|---|
Peso molecular |
137.15 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-fluoropyridine |
InChI |
InChI=1S/C8H8FN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
CTJJIPBHVBFCEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


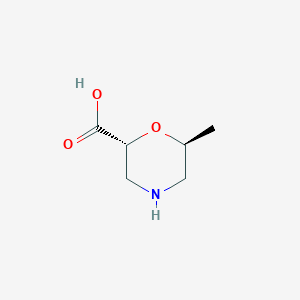
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
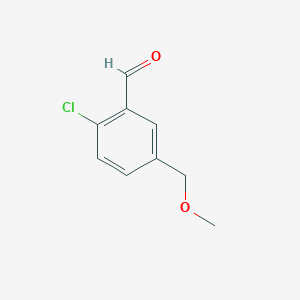
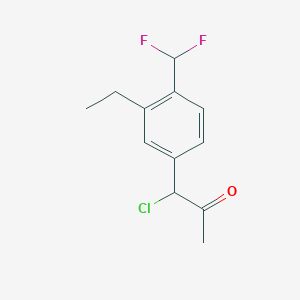
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)
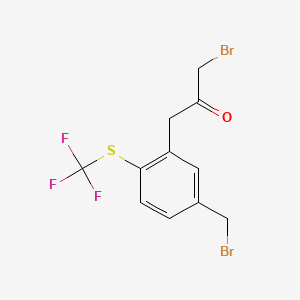
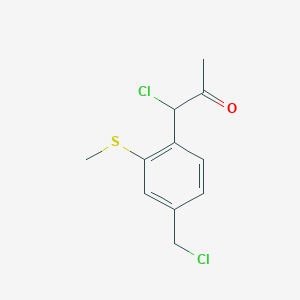
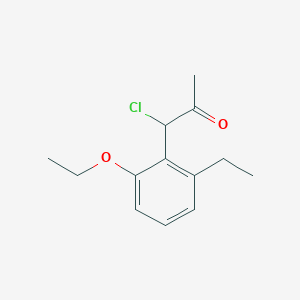

![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
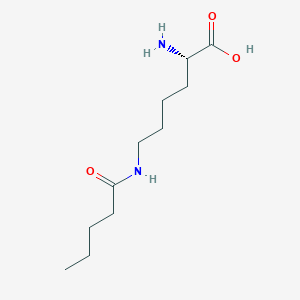
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
